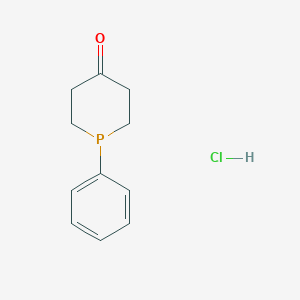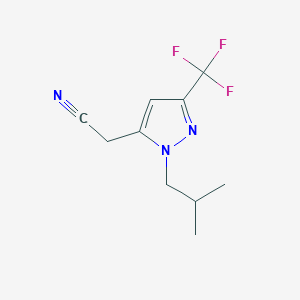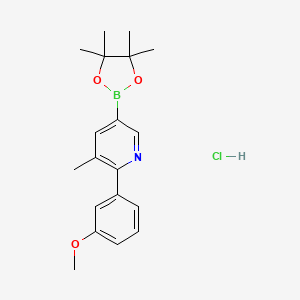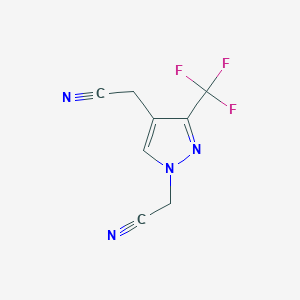
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine is a chemical compound that features a naphthyridine core substituted with a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine typically involves the borylation of a naphthyridine derivative. One common method includes the use of a palladium catalyst to facilitate the coupling of a naphthyridine precursor with a boronic ester, such as pinacolborane . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydroboration: The dioxaborolane group can undergo hydroboration reactions with alkenes or alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
Aryl or Vinyl Boronates: Formed through Suzuki-Miyaura cross-coupling.
Hydroborated Products: Resulting from hydroboration reactions with alkenes or alkynes.
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials with unique properties, such as luminescent materials or sensors.
作用機序
The mechanism of action for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the naphthyridine core . This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic properties compared to other boron-containing compounds. This uniqueness makes it valuable in specific applications where the electronic characteristics of the naphthyridine ring are advantageous.
特性
分子式 |
C14H17BN2O2 |
|---|---|
分子量 |
256.11 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)12-9-17-7-10-5-6-16-8-11(10)12/h5-9H,1-4H3 |
InChIキー |
OZLDUHQXPZKVRP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)




![8-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B13344390.png)


![8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13344398.png)

![tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate](/img/structure/B13344408.png)
